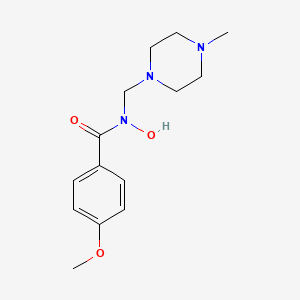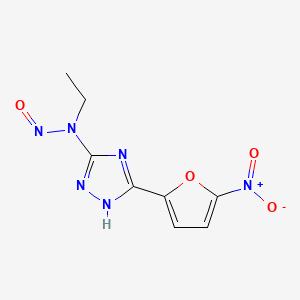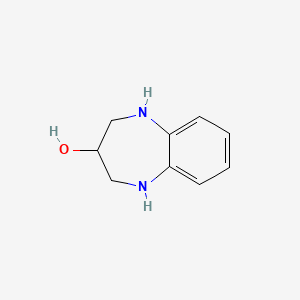
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of biological activities, including sedative, anxiolytic, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused with a diazepine ring, and a hydroxyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of parachloroaniline with paratoluensulfonyl chloride under alkaline conditions can protect the amino groups. This is followed by coupling with ethyl 4-bromobutyrate, hydrolyzing the obtained compound, and acidifying it. The resulting compound is then subjected to Friedel-Crafts acylation reaction to perform intramolecular cyclization, ultimately yielding the target product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of advanced techniques such as continuous flow reactors and automated synthesis can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce nitro, sulfo, or halogen groups onto the benzene ring .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its sedative and anxiolytic effects. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-3-ol can be compared with other similar compounds in the benzodiazepine family:
1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-: This compound has a similar structure but with dimethyl groups at the first and fifth positions.
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This compound includes a fluorine atom at the eighth position, which can significantly alter its chemical and biological properties.
1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: This compound has a similar core structure but with different functional groups, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
49633-32-1 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-ol |
InChI |
InChI=1S/C9H12N2O/c12-7-5-10-8-3-1-2-4-9(8)11-6-7/h1-4,7,10-12H,5-6H2 |
Clé InChI |
ZNNLPCYZFQMXKK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC2=CC=CC=C2N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



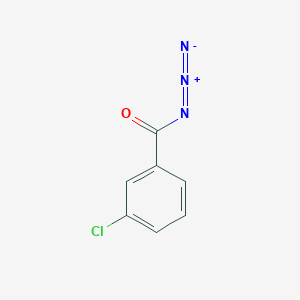
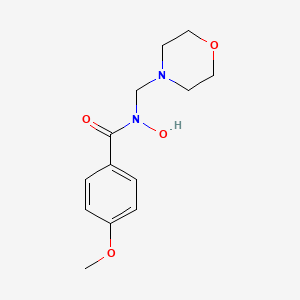
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![3-Benzyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14670100.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
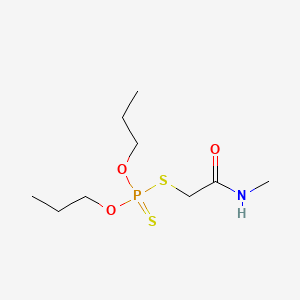
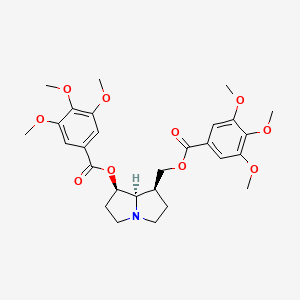

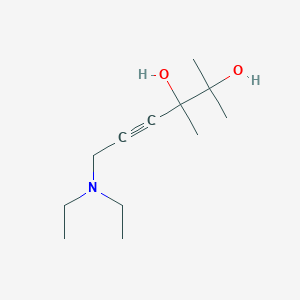
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
